

Ammonium Bismuth Citrate: Application and Protocols for Microbiological Culture Media

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ammonium bismuth citrate*

Cat. No.: B3069274

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ammonium bismuth citrate is a key component in selective microbiological culture media, primarily utilized for the isolation and presumptive identification of specific microorganisms by inhibiting the growth of others. Its application is crucial in clinical diagnostics, food and water safety testing, and pharmaceutical microbiology. The bismuth ions present in the compound are the active selective agent.

Principle of Action: The selective inhibition is achieved through the toxicity of bismuth ions to most Gram-positive and many Gram-negative bacteria. The precise mechanism of bismuth's antimicrobial action is multifaceted, involving the disruption of several key cellular processes. In susceptible bacteria, bismuth compounds can:

- **Disrupt Cell Wall Integrity:** Bismuth can interfere with the structure and synthesis of the bacterial cell wall.
- **Inhibit Key Enzymes:** Bismuth ions are known to inhibit essential enzymes, including those involved in energy metabolism and nutrient uptake. This includes the disruption of antioxidant enzymes and interference with metabolic pathways such as carbon, purine, pyrimidine, and amino acid metabolism.^[1]

- Interfere with Metabolic Pathways: Bismuth disrupts various metabolic pathways crucial for bacterial growth and survival.[1][2]
- Reduction to Metallic Bismuth: In some media, certain microorganisms can reduce bismuth sulfite to black, metallic bismuth, a key characteristic used for identification.

Key Applications:

- Isolation of Salmonella species: **Ammonium bismuth citrate** is a critical ingredient in Bismuth Sulfite Agar (BSA), a medium highly selective for the isolation of *Salmonella Typhi* and other salmonellae from complex samples like feces, sewage, and food.[3]
- Identification of Candida species: It is also a component of Nickerson Agar (BIGGY Agar), used for the selective isolation and differentiation of *Candida* species, particularly *Candida albicans* and *Candida tropicalis*.[3][4][5][6][7][8]

Quantitative Data on Bismuth's Antimicrobial Activity

The following tables summarize the concentrations of **ammonium bismuth citrate** used in common culture media and the minimum inhibitory concentrations (MICs) of various bismuth compounds against selected microorganisms.

Table 1: Concentration of **Ammonium Bismuth Citrate** in Microbiological Media

Culture Medium	Target Microorganism	Concentration of Ammonium Bismuth Citrate (g/L)
Bismuth Sulfite Agar (BSA)	Salmonella spp.	1.85 - 3.0[9][10]
Nickerson Agar (BIGGY Agar)	Candida spp.	5.0[4][5][6][8]

Table 2: Minimum Inhibitory Concentration (MIC) of Bismuth Compounds

Bismuth Compound	Microorganism	MIC	Reference
Bismuth Nanoparticles	Candida auris (planktonic)	1 - 4 μ g/mL	[11] [12] [13]
Bismuth Subsalicylate	Enteric Bacteria (E. coli, Salmonella, Shigella)	2 - 8 mg/mL	[14]
Bismuth Oxychloride	Enteric Bacteria (E. coli, Salmonella, Shigella)	4 - 64 mg/mL	[14]
Synthetic Bismuth Compounds	Clostridium difficile	< 1 μ g/mL	[15]

Experimental Protocols

Protocol 1: Preparation of Bismuth Sulfite Agar (BSA)

This protocol is for the preparation of 1 liter of Bismuth Sulfite Agar.

Materials:

- Bismuth Sulfite Agar powder (containing peptone, beef extract, dextrose, disodium phosphate, ferrous sulfate, brilliant green, and agar)
- **Ammonium bismuth citrate** (if not included in the pre-mixed powder)
- Distilled or deionized water
- 1 L Erlenmeyer flask or bottle
- Heating plate with a magnetic stirrer
- Sterile Petri dishes

Procedure:

- Suspend: Suspend 52.33 grams of Bismuth Sulfite Agar powder in 1000 ml of distilled water in a 1 L flask.[16][17] If preparing from individual components, add the appropriate amount of **ammonium bismuth citrate** as per the formulation (e.g., 1.85 g or 3.0 g).[9][10]
- Heat to Dissolve: Heat the mixture to boiling with frequent agitation to completely dissolve the powder.[16][17] A magnetic stirrer can aid in this process.
- DO NOT AUTOCLAVE: Overheating or autoclaving will destroy the selective properties of the medium.[4][7][8][16][17][18][19][20][21]
- Cool: Cool the medium to 45-50°C.
- Dispense: Mix the medium well to ensure uniform dispersion of the precipitate and aseptically pour into sterile Petri dishes (approximately 20-25 ml per plate).[16][20]
- Solidify and Dry: Allow the agar to solidify at room temperature. The surface of the agar should be dried before use.
- Storage: Store the prepared plates at 2-8°C in the dark. The medium is best used within a few days of preparation as its selectivity decreases over time.[19]

Protocol 2: Preparation of Nickerson Agar (BIGGY Agar)

This protocol is for the preparation of 1 liter of Nickerson Agar.

Materials:

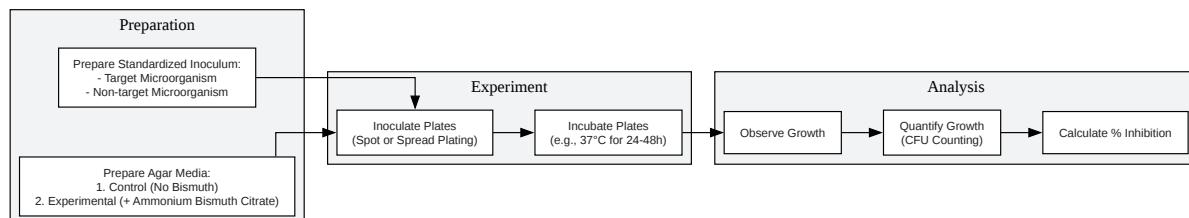
- Nickerson Agar powder (containing yeast extract, glycine, dextrose, sodium sulfite, and agar)
- **Ammonium bismuth citrate**
- Distilled or deionized water
- 1 L Erlenmeyer flask or bottle
- Heating plate with a magnetic stirrer
- Sterile Petri dishes

Procedure:

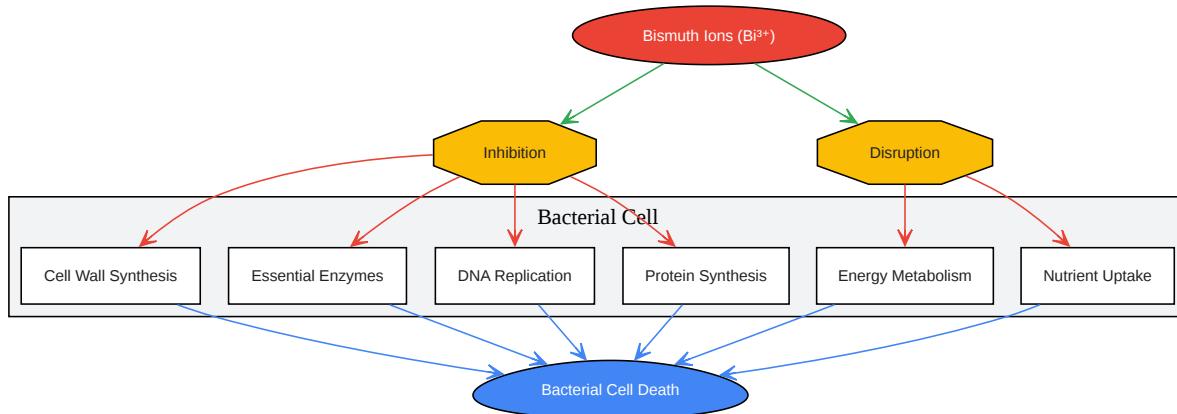
- Suspend: Suspend 45 grams of Nickerson Agar powder in 1000 ml of distilled water in a 1 L flask.[4][7] Add 5.0 grams of **ammonium bismuth citrate**.[4][5][6][8]
- Heat to Dissolve: Heat the mixture to boiling with frequent agitation to completely dissolve the powder.[4][7]
- DO NOT AUTOCLAVE: As with BSA, do not autoclave this medium.[4][7][8][18]
- Cool: Cool the medium to 45-50°C.
- Dispense: Swirl the flask to ensure the flocculant precipitate is evenly dispersed and aseptically pour into sterile Petri dishes.[4][7][8]
- Solidify: Allow the agar to solidify at room temperature.
- Storage: Store the prepared plates at 2-8°C.

Protocol 3: Workflow for Testing Selective Inhibition

This protocol outlines a general workflow to assess the selective inhibitory properties of **ammonium bismuth citrate** against a target microorganism and a non-target microorganism.


Materials:

- Culture medium (e.g., Tryptic Soy Agar) with and without varying concentrations of **ammonium bismuth citrate**.
- Pure cultures of a target microorganism (e.g., *Salmonella enterica*) and a non-target microorganism (e.g., *Escherichia coli*).
- Sterile saline or phosphate-buffered saline (PBS)
- Spectrophotometer
- Sterile inoculating loops and spreaders
- Incubator


Procedure:

- Prepare Inoculum: Grow overnight cultures of the target and non-target microorganisms in a suitable broth medium. Adjust the turbidity of each culture with sterile saline or PBS to a standardized cell density (e.g., 0.5 McFarland standard).
- Plate Inoculation:
 - Spot Plating: Pipette 10 μ L drops of serial dilutions of each bacterial culture onto the surface of the control and **ammonium bismuth citrate**-containing agar plates.
 - Spread Plating: Spread 100 μ L of an appropriate dilution of each culture evenly across the surface of the plates.
- Incubation: Incubate the plates at the optimal temperature for the microorganisms (e.g., 35-37°C) for 24-48 hours.
- Observation and Quantification:
 - Observe the growth on the plates. Note the presence or absence of colonies.
 - For spread plates, count the number of colony-forming units (CFUs) on each plate.
 - Calculate the percent inhibition for the non-target organism on the **ammonium bismuth citrate**-containing plates compared to the control plates.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for testing selective inhibition.

[Click to download full resolution via product page](#)

Caption: Bismuth's multi-targeted mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bismuth drugs kill bacteria by disrupting metabolism | Research | Chemistry World [chemistryworld.com]
- 3. nbino.com [nbino.com]
- 4. himedialabs.com [himedialabs.com]
- 5. praxisdienst.com [praxisdienst.com]
- 6. tmmedia.in [tmmedia.in]
- 7. exodcientifica.com.br [exodcientifica.com.br]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Bismuth sulfite Agar suitable for microbiology, NutriSelect® Basic | Sigma-Aldrich [sigmaaldrich.com]
- 10. tmmedia.in [tmmedia.in]
- 11. Bismuth Nanoantibiotics Display Anticandidal Activity and Disrupt the Biofilm and Cell Morphology of the Emergent Pathogenic Yeast Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Bismuth Nanoantibiotics Display Anticandidal Activity and Disrupt the Biofilm and Cell Morphology of the Emergent Patho... [ouci.dntb.gov.ua]
- 14. tandfonline.com [tandfonline.com]
- 15. journals.asm.org [journals.asm.org]
- 16. microbenotes.com [microbenotes.com]
- 17. exodcientifica.com.br [exodcientifica.com.br]
- 18. liofilchem.net [lioofilchem.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. merckmillipore.com [merckmillipore.com]
- 21. biolab.rs [biolab.rs]
- To cite this document: BenchChem. [Ammonium Bismuth Citrate: Application and Protocols for Microbiological Culture Media]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3069274#ammonium-bismuth-citrate-as-a-component-of-microbiological-culture-media>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com